molecular formula C6H13ClO2S B15255079 1-Chloro-4-methanesulfonyl-2-methylbutane

1-Chloro-4-methanesulfonyl-2-methylbutane

Cat. No.: B15255079
M. Wt: 184.69 g/mol
InChI Key: PCISGJDXDSMXMB-UHFFFAOYSA-N
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Description

1-Chloro-4-methanesulfonyl-2-methylbutane is an organic compound with the molecular formula C6H13ClO2S. It is a chlorinated sulfone derivative, which finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methanesulfonyl-2-methylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methanesulfonyl-2-methylbutane using thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methanesulfonyl-2-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfone derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA are used under controlled temperatures to achieve the desired oxidation state.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1-azido-4-methanesulfonyl-2-methylbutane or 1-thiocyanato-4-methanesulfonyl-2-methylbutane can be obtained.

    Oxidation Products: Sulfoxides or sulfones are the major products formed during oxidation reactions.

Scientific Research Applications

1-Chloro-4-methanesulfonyl-2-methylbutane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methanesulfonyl-2-methylbutane involves its reactivity towards nucleophiles and oxidizing agents. The chlorine atom acts as a leaving group in substitution reactions, allowing the formation of new chemical bonds. In oxidation reactions, the sulfone group undergoes transformation to sulfoxides or sulfones, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    1-Chloro-4-methanesulfonylbutane: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.

    1-Bromo-4-methanesulfonyl-2-methylbutane: The bromine atom provides different reactivity compared to chlorine, affecting the compound’s behavior in chemical reactions.

    4-Methanesulfonyl-2-methylbutane: Without the halogen atom, this compound exhibits different chemical properties and reactivity.

Uniqueness: 1-Chloro-4-methanesulfonyl-2-methylbutane is unique due to the presence of both a chlorine atom and a sulfone group, which confer distinct reactivity and versatility in various chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

1-chloro-2-methyl-4-methylsulfonylbutane

InChI

InChI=1S/C6H13ClO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5H2,1-2H3

InChI Key

PCISGJDXDSMXMB-UHFFFAOYSA-N

Canonical SMILES

CC(CCS(=O)(=O)C)CCl

Origin of Product

United States

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